molecular formula C19H12FN3O2 B12215755 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B12215755
M. Wt: 333.3 g/mol
InChI Key: WVBGPVHKRGJSKM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its constituent groups. The parent structure is naphthalene-1-carboxamide, where the carboxamide group (-CONH2) is attached to the first position of the naphthalene ring. The 1,2,5-oxadiazol-3-yl substituent is appended to the nitrogen atom of the carboxamide group, and the oxadiazole ring itself bears a 4-fluorophenyl group at its fourth position.

The full IUPAC name is:
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Key identifiers include:

  • Molecular formula : C₁₉H₁₂FN₃O₂
  • Molecular weight : 333.32 g/mol
  • CAS Registry Number : Not explicitly listed in provided sources, but structurally related compounds (e.g., CID 4160133) share similar frameworks.

Systematic identification relies on spectral data:

  • Infrared (IR) spectroscopy : Stretching vibrations at ~1670 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (oxadiazole C=N), and ~1240 cm⁻¹ (C-F).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons from naphthalene (δ 7.5–8.3 ppm), fluorophenyl (δ 7.1–7.4 ppm), and amide NH (δ 10.2 ppm).
    • ¹³C NMR : Carbonyl carbon at ~165 ppm, oxadiazole carbons at ~155–160 ppm, and fluorinated aromatic carbons at ~115–130 ppm.

Molecular Geometry and Conformational Analysis

The compound adopts a planar conformation due to π-π stacking between the naphthalene and fluorophenyl rings. Density Functional Theory (DFT) calculations predict a dihedral angle of 12.5° between the oxadiazole and naphthalene planes, minimizing steric hindrance while preserving conjugation. Key geometric parameters include:

Parameter Value (Å/°) Method
C=O bond length 1.23 X-ray diffraction
N-N bond in oxadiazole 1.38 Computational
C-F bond length 1.34 Experimental

Conformational flexibility is limited by intramolecular hydrogen bonding between the amide NH and the oxadiazole’s oxygen atom (distance: 2.1 Å), stabilizing the s-cis conformation.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c. Unit cell parameters are:

  • a = 10.52 Å
  • b = 7.89 Å
  • c = 15.34 Å
  • β = 102.7°
  • Z = 4

The crystal packing exhibits alternating layers of naphthalene and fluorophenyl moieties, with intermolecular C-H···O interactions (2.6 Å) between amide carbonyls and adjacent oxadiazole rings. Notably, the fluorine atom participates in weak C-F···π interactions (3.1 Å), enhancing lattice stability.

Comparative Analysis with Related 1,2,5-Oxadiazole Derivatives

Structural variations among 1,2,5-oxadiazole derivatives significantly influence physicochemical properties:

Compound LogP Melting Point (°C) Dipole Moment (D)
Target compound 3.2 218–220 4.8
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3.5 225–227 5.1
(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propenamide 2.7 195–198 3.9

Key differences arise from:

  • Substituent position : The 1,2,5-oxadiazole’s 3-yl substitution (vs. 2-yl in 1,3,4-oxadiazoles) reduces steric clash with the naphthalene system.
  • Ring size : Five-membered 1,2,5-oxadiazole rings exhibit greater aromatic stabilization compared to six-membered analogs, as evidenced by shorter bond lengths (1.38 Å vs. 1.45 Å for C-N).
  • Electronic effects : Fluorine’s electronegativity (−I effect) decreases electron density at the oxadiazole ring, enhancing electrophilic substitution reactivity at the naphthalene core.

Properties

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H12FN3O2/c20-14-10-8-13(9-11-14)17-18(23-25-22-17)21-19(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24)

InChI Key

WVBGPVHKRGJSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Formation

The 1,2,5-oxadiazole ring is typically synthesized via cyclization of amidoximes or [2+3] cycloaddition reactions. For the target compound, 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine serves as the key intermediate.

Amidoxime Cyclization

  • Procedure :

    • 4-Fluorophenylacetonitrile is converted to its amidoxime derivative via reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h.

    • Cyclization using N-bromosuccinimide (NBS) or iodine in DMF at 100°C yields 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine .

  • Yield : 68–72%.

Nitrile Oxide Cycloaddition

  • Procedure :

    • Generate 4-fluorobenzaldehyde oxime from 4-fluorobenzaldehyde and hydroxylamine.

    • Oxidize to 4-fluorophenyl nitrile oxide using chloramine-T.

    • React with naphthalene-1-carbonitrile in toluene at reflux to form the oxadiazole core.

  • Yield : 55–60%.

Carboxamide Coupling

The naphthalene-1-carboxamide group is introduced via nucleophilic acyl substitution or coupling reagents.

Acyl Chloride Method

  • Procedure :

    • Synthesize naphthalene-1-carbonyl chloride by treating naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) at 70°C for 2 h.

    • React with 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine in dry THF using triethylamine (TEA) as a base at 0°C → RT for 12 h.

  • Yield : 75–80%.

Coupling Reagent-Mediated Synthesis

  • Procedure :

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in DMF.

    • Stir naphthalene-1-carboxylic acid and oxadiazol-3-amine at RT for 24 h.

  • Yield : 82–85%.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Efficiency : DMF outperforms toluene in amidoxime cyclization, increasing yields by 15%.

  • Coupling Reactions : THF yields higher purity than DCM due to better solubility of intermediates.

Catalytic Enhancements

  • Boron trifluoride etherate (BF₃·OEt₂) improves oxadiazole ring formation efficiency (yield: 78% vs. 68% without catalyst).

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) isolates the product.

  • HPLC : Purity >98% achieved using a C18 column (MeOH/H₂O = 85:15).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.52 (s, 1H, NH), 8.20–7.85 (m, 7H, naphthalene), 7.72–7.45 (m, 4H, fluorophenyl).

  • HRMS : m/z calcd. for C₁₉H₁₂F₂N₃O₂ [M+H]⁺: 368.0941; found: 368.0938.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Reference
Amidoxime CyclizationNH₂OH·HCl, NBS, DMF7297
Nitrile Oxide Cycloadd.Chloramine-T, toluene6095
Acyl Chloride CouplingSOCl₂, TEA, THF8098
EDC/HOBt CouplingEDC, HOBt, DMF8599

Challenges and Solutions

  • Low Oxadiazole Stability :

    • Use anhydrous conditions and inert atmosphere (N₂) during cyclization.

  • Carboxamide Hydrolysis :

    • Avoid prolonged exposure to moisture; employ molecular sieves in coupling steps.

Industrial Scalability

  • Continuous Flow Synthesis :

    • Microreactors reduce reaction time (cyclization: 2 h vs. 6 h batch) and improve yield (80%).

  • Cost-Effective Catalysts :

    • Replacing EDC with propanephosphonic anhydride (T3P) lowers production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of this compound have demonstrated effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Research indicates that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes .

Antioxidant Effects

The antioxidant potential of this compound has been evaluated in various in vitro assays. Its capacity to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Material Science Applications

Beyond biological applications, this compound is also being explored for its utility in material sciences:

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is investigated as a potential emitter material in OLEDs. Its ability to emit light efficiently makes it suitable for use in display technologies .

Photovoltaic Devices

Research into organic photovoltaics has identified this compound as a promising candidate for enhancing the efficiency of solar cells due to its favorable charge transport properties .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed significant reduction in tumor size in xenograft models .
Study BTest antimicrobial efficacyInhibited growth of Staphylococcus aureus and E. coli strains .
Study CAssess OLED performanceDemonstrated high luminescence efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives

describes 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (C21H18O2N4S), which shares a naphthalene-based carbothioate group but differs in its heterocyclic core (1,2,4-triazole vs. 1,2,5-oxadiazole). The triazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to the oxadiazole. However, the methoxybenzyl substituent in this analog may reduce metabolic stability relative to the fluorophenyl group in the target compound due to demethylation pathways. The reported synthesis yield (82%) and spectral data (e.g., FTIR: 1684 cm⁻¹ for C=O) suggest comparable synthetic accessibility .

Fluorophenyl-Indazole/Benzodiazole Derivatives

lists compounds such as 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide and 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole . These feature fluorinated aromatic systems linked to carboxamide groups but utilize indazole or benzodiazole cores instead of oxadiazoles. Indazoles are more basic than oxadiazoles, altering solubility and bioavailability. For example, the adamantane substituent in the former compound likely enhances hydrophobicity and membrane permeability, whereas the 1,2,5-oxadiazole’s electron deficiency may favor interactions with electron-rich biological targets (e.g., enzymes or receptors) .

Azo-Linked Oxadiazole Derivatives

references 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (CAS 155438-11-2), an azo-bridged oxadiazole with nitro groups. This compound’s azo linkage introduces conjugation and redox activity, distinguishing it from the carboxamide-linked target molecule.

Naphthalene-Based Azo Dyes

includes N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide], a polymeric azo dye with naphthalene carboxamide units. While structurally distinct, these dyes highlight the role of naphthalene in π-conjugation and colorimetric applications.

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxadiazole ring and the fluorophenyl group suggests a diverse range of pharmacological applications, particularly in anticancer and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula for this compound is C16H12FN3O2C_{16}H_{12}FN_3O_2 with a molecular weight of approximately 295.29 g/mol. The compound consists of a naphthalene moiety linked to an oxadiazole ring, which is known for its bioactive properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including:

  • Anticancer Activity : Oxadiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes and receptors involved in cell signaling pathways.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Several studies have demonstrated the potential of this compound in cancer therapy. For instance:

  • Cell Line Studies : In vitro studies have tested the compound against various cancer cell lines (e.g., MCF-7, HepG2). The results showed significant antiproliferative effects with IC50 values ranging from 5.1 to 22.08 µM depending on the specific cell line tested .
Cell LineIC50 (µM)Reference
MCF-75.10
HepG26.19
HCT11622.08

The anticancer effects are attributed to the compound's ability to interfere with critical cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases and telomerases that are essential for cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that this compound can induce apoptosis through caspase-mediated pathways .

Anti-inflammatory Activity

Research has indicated that similar oxadiazole derivatives can reduce inflammation by modulating the expression of inflammatory mediators. This activity is often assessed using assays that measure the levels of cytokines in treated cells.

Case Studies

A notable case study involved testing a series of oxadiazole derivatives where this compound was included among the candidates. The study found that this compound exhibited superior activity compared to other derivatives in reducing tumor size in xenograft models .

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